
Cyclopropyl-thiazol-5-ylmethyl-amin
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for Cyclopropyl-thiazol-5-ylmethyl-amine were not found, thiazole derivatives have been synthesized and studied for their biological activities . The synthesis of thiazole derivatives often involves the manipulation of oxidation states in organic molecules .Molecular Structure Analysis
The molecular structure of Cyclopropyl-thiazol-5-ylmethyl-amine consists of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Antitumor- und Zytotoxizitätsaktivität
Thiazolderivate wurden synthetisiert und auf ihre Zytotoxizität gegen verschiedene humane Tumorzelllinien untersucht. Einige Verbindungen haben potente Wirkungen gezeigt, insbesondere gegen Prostatakrebs .
Syntheseverfahren
Umweltfreundliche Syntheseverfahren, wie z. B. Mikrowellenbestrahlungstechniken, werden für Thiazolderivate eingesetzt. Diese Verfahren ermöglichen eine schnelle und effiziente Synthese unter lösungsmittelfreien Bedingungen .
Wirkmechanismus
Target of Action
Cyclopropyl-thiazol-5-ylmethyl-amine is a compound that contains a thiazole ring . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The specific interaction of Cyclopropyl-thiazol-5-ylmethyl-amine with its targets would depend on its chemical structure and the nature of the target.
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways . For instance, they can activate or stop certain biochemical pathways and enzymes . The specific pathways affected by Cyclopropyl-thiazol-5-ylmethyl-amine would depend on its chemical structure and the nature of its targets.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Cyclopropyl-thiazol-5-ylmethyl-amine.
Result of Action
Thiazole derivatives have been known to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of Cyclopropyl-thiazol-5-ylmethyl-amine would depend on its mode of action and the nature of its targets.
Biochemische Analyse
Biochemical Properties
Cyclopropyl-thiazol-5-ylmethyl-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in Cyclopropyl-thiazol-5-ylmethyl-amine is known to participate in electrophilic and nucleophilic substitution reactions, which are essential for its interaction with biomolecules . The compound can bind to enzymes such as kinases and proteases, modulating their activity and affecting downstream signaling pathways. Additionally, Cyclopropyl-thiazol-5-ylmethyl-amine may interact with proteins involved in cellular metabolism, influencing metabolic flux and energy production.
Cellular Effects
Cyclopropyl-thiazol-5-ylmethyl-amine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Cyclopropyl-thiazol-5-ylmethyl-amine may also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production, nutrient utilization, and overall cellular homeostasis.
Molecular Mechanism
The molecular mechanism of Cyclopropyl-thiazol-5-ylmethyl-amine involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation . For instance, Cyclopropyl-thiazol-5-ylmethyl-amine may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling. Alternatively, the compound can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, Cyclopropyl-thiazol-5-ylmethyl-amine may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropyl-thiazol-5-ylmethyl-amine can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays . Over time, Cyclopropyl-thiazol-5-ylmethyl-amine may undergo degradation, leading to a decrease in its biological activity. Long-term studies in in vitro and in vivo models have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of Cyclopropyl-thiazol-5-ylmethyl-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function . At higher doses, Cyclopropyl-thiazol-5-ylmethyl-amine may cause toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects observed in animal studies indicate that there is a specific dosage range within which the compound exerts its optimal biological activity without causing significant harm.
Metabolic Pathways
Cyclopropyl-thiazol-5-ylmethyl-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production, lipid metabolism, and amino acid synthesis. For example, Cyclopropyl-thiazol-5-ylmethyl-amine may enhance the activity of enzymes involved in glycolysis, leading to increased glucose utilization and ATP production. Additionally, the compound can affect the levels of metabolites, such as lipids and amino acids, by altering their synthesis and degradation pathways.
Transport and Distribution
Within cells and tissues, Cyclopropyl-thiazol-5-ylmethyl-amine is transported and distributed through various mechanisms . The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. For instance, Cyclopropyl-thiazol-5-ylmethyl-amine may be transported into cells via active transport mechanisms, where it can accumulate in specific organelles or regions of the cell. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of Cyclopropyl-thiazol-5-ylmethyl-amine is critical for its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Cyclopropyl-thiazol-5-ylmethyl-amine may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, the compound may be targeted to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression. The precise subcellular localization of Cyclopropyl-thiazol-5-ylmethyl-amine determines its specific biological effects and its role in cellular processes.
Eigenschaften
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-6(1)9-4-7-3-8-5-10-7/h3,5-6,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKTVLAFAKBFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


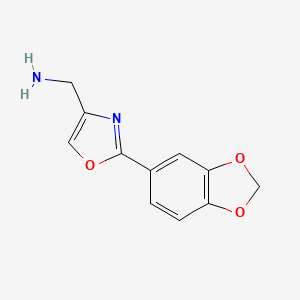


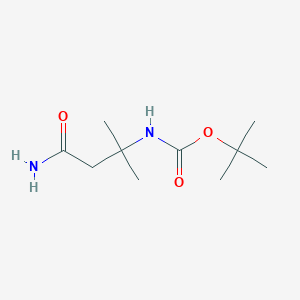

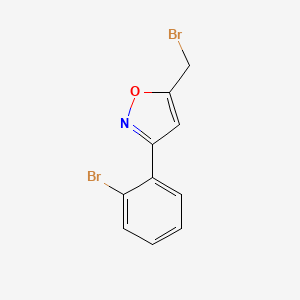
![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)
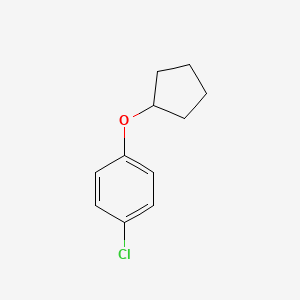

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1508141.png)

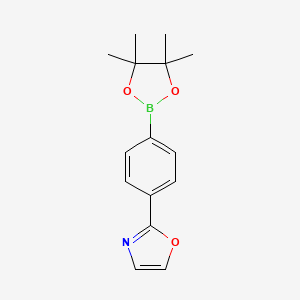
![9-(Naphthalen-2-YL)-10-[3-(naphthalen-2-YL)phenyl]anthracene](/img/structure/B1508156.png)
![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)
